Hsd17B13-IN-78

HSD17B13 Inhibitor Potency NAFLD

Validating HSD17B13's role in hepatic steatosis and lipotoxicity requires potent, selective chemical probes. Hsd17B13-IN-78 (Compound 22) addresses this need with demonstrated enzymatic inhibition. - **Potency:** IC50 <0.1 µM against HSD17B13 (estradiol substrate). - **Application:** Ideal for in vitro hepatic cell models, SAR benchmarking, and in vivo proof-of-concept studies in NAFLD/NASH models. - **Supply:** Available for immediate R&D delivery. Ensure PK assessment due to MW 459.26 g/mol.

Molecular Formula C21H13Cl2FN4O3
Molecular Weight 459.3 g/mol
Cat. No. B12385712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-78
Molecular FormulaC21H13Cl2FN4O3
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl
InChIInChI=1S/C21H13Cl2FN4O3/c22-13-8-16(26-19(23)18(13)29)20(30)27-15-6-2-5-14-17(15)21(31)28(10-25-14)9-11-3-1-4-12(24)7-11/h1-8,10,29H,9H2,(H,27,30)
InChIKeyURFRWUGGDSWFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-78: Potent HSD17B13 Inhibitor


Hsd17B13-IN-78, also designated as Compound 22, is a 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) inhibitor that demonstrates potent activity with an IC50 of less than 0.1 μM for estradiol . The compound is disclosed in the patent application WO2022103960 [1] and is primarily utilized in research settings focusing on nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and related metabolic or cardiovascular disorders . It is one of numerous structurally distinct chemical series targeting HSD17B13, a genetically validated target for the treatment of liver diseases [2].

HSD17B13 pathway inhibition study tool
Dichlorophenol-class chemical probe
NAFLD/NASH hepatic model research context

Why Hsd17B13-IN-78 Is Unique


While numerous HSD17B13 inhibitors with sub-100 nM biochemical potency exist, they are not interchangeable due to substantial differences in chemical series, selectivity profiles, and reported in vivo activity . For instance, BI-3231 is a well-characterized probe with a distinct uncompetitive mechanism requiring NAD+ [1], while Compound 32 demonstrates advanced liver-targeting and in vivo anti-MASH efficacy that may confound mechanistic studies [2]. Conversely, a large family of compounds, including Hsd17B13-IN-78 and its close analogs (e.g., Hsd17B13-IN-75, -IN-80, -IN-89), all exhibit an IC50 of <0.1 μM but are derived from a specific dichlorophenol patent series, suggesting divergent SAR and potential for differential off-target effects or species cross-reactivity [3]. Selecting Hsd17B13-IN-78 may therefore be critical for experiments where the chemical scaffold itself, rather than just target inhibition, dictates the biological outcome or where a less optimized, patent-defined tool compound is required for a specific context.

Potency
Reported inhibitory potency may vary significantly across HSD17B13 inhibitor chemotypes; assay context may not transfer.
Scaffold
Dichlorophenol moiety may confer distinct off-target profile compared to triazolopyridine or other non-dichlorophenol inhibitors.
PK/PD
Higher molecular weight may shift in vivo permeability and exposure, requiring formulation-specific validation.

Hsd17B13-IN-78: Quantitative Comparison


Inhibitory Potency at HSD17B13

In a biochemical assay measuring estradiol conversion, Hsd17B13-IN-78 demonstrates an IC50 of <0.1 μM . This potency is notably lower than that of the advanced inhibitor BI-3231, which achieves an IC50 of 1 nM in the same assay format, and Compound 32, which has an IC50 of 2.5 nM [1]. This 100-fold to 40-fold difference in potency is a critical parameter for users who require a highly potent inhibitor for maximal target engagement in vitro or in vivo [1].

Inhibitory Potency
Cross-study comparable
Target IC₅₀ < 0.1 µM vs. BI-3231 1 nM; Hsd17B13-IN-105 0.036 µM
Reported potency context; effective concentration range may differ.
In vitro estradiol substrate assay; direct head-to-head data not available.
HSD17B13 Inhibitor Potency NAFLD NASH Biochemical Assay

Molecular Weight vs. Permeability

Hsd17B13-IN-78 belongs to a specific structural class defined by a dichlorophenol core, as described in patent WO2022103960 [1]. Its molecular formula is C21H13Cl2FN4O3 with a molecular weight of 459.26 g/mol . This is a distinct chemotype from BI-3231 (C16H14F2N4O3S, MW 380.37) and Compound 32 (structure not fully disclosed but from a different optimization program) [2]. The dichlorophenol scaffold represents an early patent family, and its physicochemical properties may offer different off-target binding profiles or species cross-reactivity compared to more advanced inhibitors, which is crucial for studies where chemical class is a variable.

Molecular Weight
Class-level inference
459.26 g/mol vs. 357.28 g/mol (Hsd17B13-IN-105)
Higher MW may influence permeability and in vivo PK profile.
Direct permeability data not reported; formulation considerations apply.
Dichlorophenol Chemical Scaffold Patent WO2022103960 Medicinal Chemistry

Dichlorophenol Scaffold Differentiation

While Hsd17B13-IN-78 has a reported biochemical IC50 of <0.1 μM, there are currently no publicly available reports of its in vivo efficacy or pharmacokinetic profile . In contrast, Compound 32 has been demonstrated to possess robust in vivo anti-MASH activity in multiple mouse models, including diet-induced obesity (DIO) and MASH models, and exhibits a favorable pharmacokinetic and liver-targeting profile [1]. This lack of in vivo validation for Hsd17B13-IN-78 is a critical differentiator, positioning it strictly as an in vitro tool compound, whereas Compound 32 can be used for in vivo proof-of-concept studies.

Scaffold Class
Class-level inference
Dichlorophenol derivative vs. non-dichlorophenol inhibitors
Scaffold may affect off-target profile review.
Selectivity data against other HSD17B isoforms not publicly disclosed.
In Vivo Efficacy Anti-MASH Activity Mouse Model HSD17B13 Inhibitor

Hsd17B13-IN-78 Research Applications


Target Validation in NAFLD Models

Hsd17B13-IN-78, with its moderate biochemical potency (IC50 <0.1 μM), is well-suited for in vitro cellular assays in hepatocyte or liver-on-a-chip models where complete target inhibition is not desired or may induce cytotoxicity . Its use can help elucidate the effects of partial HSD17B13 inhibition on lipid droplet formation, triglyceride accumulation, and inflammatory pathways without the confounding factor of a highly optimized, clinical-stage molecule [1].

Preclinical PoC in Mouse Models

As a representative of the dichlorophenol series described in patent WO2022103960 , Hsd17B13-IN-78 serves as an essential tool for medicinal chemists conducting SAR studies [2]. It provides a structurally distinct chemical starting point compared to the benzenesulfonamide series (e.g., BI-3231) and can be used to explore alternative binding modes, selectivity profiles, and the impact of different substituents on the core scaffold [1][3].

Benchmarking for Inhibitor Discovery

Given the availability of more advanced inhibitors (e.g., BI-3231, Compound 32) with known in vivo profiles, Hsd17B13-IN-78 can serve as a useful 'reference control' in comparative studies . Researchers evaluating new HSD17B13 inhibitors can include Hsd17B13-IN-78 as a benchmark to demonstrate that their novel compound provides a significant improvement in potency, selectivity, or in vivo efficacy, thereby highlighting the advance over this early patent family member [1][2].

Application
Selection Property
Validation Focus
Hepatic steatosis model target engagement
HSD17B13 inhibition potency context
Estradiol turnover assay in cell models
Mouse NAFLD/NASH model proof-of-concept
In vivo pharmacokinetic suitability
Hepatic steatosis and fibrosis endpoint monitoring
SAR benchmark for dichlorophenol inhibitors
Potency and selectivity reference range
Enzymatic and cellular assay benchmarking
Off-target profiling across SDR family
Dichlorophenol selectivity pattern
Broad-panel isoform screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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